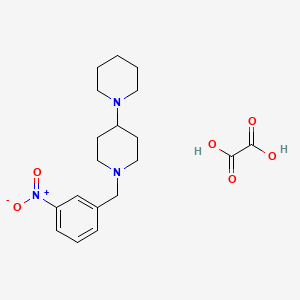![molecular formula C24H29ClN2O3 B5121166 4-butoxy-N-{2-(4-chlorophenyl)-1-[(diethylamino)carbonyl]vinyl}benzamide](/img/structure/B5121166.png)
4-butoxy-N-{2-(4-chlorophenyl)-1-[(diethylamino)carbonyl]vinyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butoxy-N-{2-(4-chlorophenyl)-1-[(diethylamino)carbonyl]vinyl}benzamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as Boc-protected 4-chlorostilbazole and has been used in various scientific studies due to its unique chemical properties. In
Mecanismo De Acción
Boc-protected 4-chlorostilbazole works by binding to specific proteins and altering their function. It has been shown to bind to tubulin, a protein involved in cell division, and inhibit its function. This inhibition leads to the disruption of the cell cycle and ultimately cell death.
Biochemical and Physiological Effects:
Boc-protected 4-chlorostilbazole has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is necessary for the growth and spread of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Boc-protected 4-chlorostilbazole in lab experiments is its ability to selectively bind to specific proteins, which allows for the study of specific cellular processes. However, one limitation is its potential toxicity, which can affect the accuracy of the results obtained in experiments.
Direcciones Futuras
There are several future directions for the use of Boc-protected 4-chlorostilbazole in scientific research. One direction is the development of new drugs for the treatment of cancer and other diseases. Another direction is the use of Boc-protected 4-chlorostilbazole as a fluorescent probe for the detection of protein-protein interactions. Additionally, the use of Boc-protected 4-chlorostilbazole in photodynamic therapy is an area of ongoing research.
In conclusion, Boc-protected 4-chlorostilbazole is a chemical compound with unique chemical properties that has been used in various scientific studies. Its ability to selectively bind to specific proteins makes it a valuable tool for the study of specific cellular processes. However, its potential toxicity is a limitation that must be considered in lab experiments. Ongoing research in the development of new drugs and the use of Boc-protected 4-chlorostilbazole in photodynamic therapy and as a fluorescent probe for the detection of protein-protein interactions shows promise for future use in scientific research.
Métodos De Síntesis
The synthesis of Boc-protected 4-chlorostilbazole involves several chemical reactions. The first step is the formation of 4-chlorostilbazole by reacting 4-chlorobenzoic acid and 4-chloroaniline in the presence of a catalyst. The resulting compound is then reacted with butyl bromide to form 4-butoxy-4'-chlorostilbene. The final step involves the protection of the amine group with Boc anhydride to form Boc-protected 4-chlorostilbazole.
Aplicaciones Científicas De Investigación
Boc-protected 4-chlorostilbazole has been used in various scientific studies due to its unique chemical properties. It has been used as a fluorescent probe for the detection of protein-protein interactions, as well as a photosensitizer for photodynamic therapy. It has also been used in the development of new drugs for the treatment of cancer and other diseases.
Propiedades
IUPAC Name |
4-butoxy-N-[(E)-1-(4-chlorophenyl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClN2O3/c1-4-7-16-30-21-14-10-19(11-15-21)23(28)26-22(24(29)27(5-2)6-3)17-18-8-12-20(25)13-9-18/h8-15,17H,4-7,16H2,1-3H3,(H,26,28)/b22-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDWBEFLUHHWRQ-OQKWZONESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)N(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)N(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-[(E)-1-(4-chlorophenyl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-benzyl-2-(benzylimino)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B5121084.png)
![3-methyl-N-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5121091.png)

![3-fluoro-N-{2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5121100.png)
![4-{2-[2-(4-bromophenoxy)ethoxy]ethyl}morpholine](/img/structure/B5121102.png)
![3-[1-(3-methoxypropyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5121109.png)
![ethyl 2-benzyl-3-[(2-methylphenyl)amino]-3-oxopropanoate](/img/structure/B5121123.png)



![2-(3,4-dimethoxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5121139.png)

![1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(methoxymethyl)piperidine](/img/structure/B5121163.png)
![N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrazinamine](/img/structure/B5121169.png)